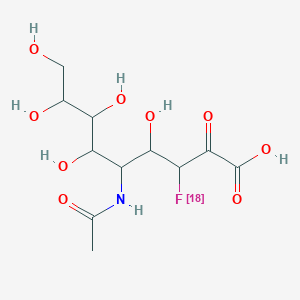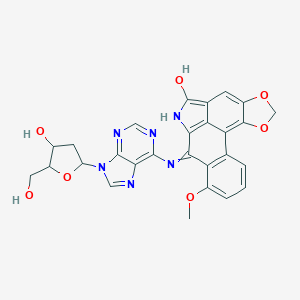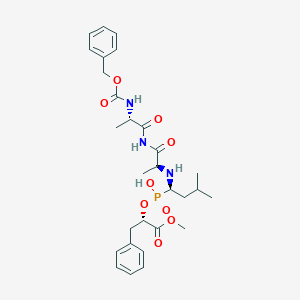![molecular formula C21H17N3O3S B237005 N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide](/img/structure/B237005.png)
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide is a novel compound that has been developed for scientific research purposes. This compound has shown promising results in various studies and has the potential to be used in a variety of applications.
Mecanismo De Acción
The mechanism of action of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth.
Efectos Bioquímicos Y Fisiológicos
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models and to inhibit the growth of cancer cells. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide in lab experiments is its potential as an anti-inflammatory and antitumor agent. Additionally, it has been shown to have antioxidant properties, which could be useful in studying oxidative stress. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research involving N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide. One possible direction is to further investigate its mechanism of action and identify specific enzymes and signaling pathways that it targets. Additionally, it could be tested in additional animal models of inflammation and cancer to further assess its potential as a therapeutic agent. Finally, it could be modified to improve its bioavailability and reduce potential side effects.
Métodos De Síntesis
The synthesis of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide involves the reaction of 2-phenylsulfanylacetic acid with 5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid. The reaction is catalyzed by a base, and the resulting product is purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide has been used in various scientific research applications. It has shown potential as an anti-inflammatory agent and has been tested in animal models of inflammation. Additionally, it has been shown to have antitumor activity and has been tested in various cancer cell lines.
Propiedades
Nombre del producto |
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide |
|---|---|
Fórmula molecular |
C21H17N3O3S |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C21H17N3O3S/c1-13-10-14(23-18(25)12-28-15-6-3-2-4-7-15)11-16(19(13)26)21-24-20-17(27-21)8-5-9-22-20/h2-11H,12H2,1H3,(H,22,24)(H,23,25)/b21-16+ |
Clave InChI |
IJEMITVPEAKVRE-LTGZKZEYSA-N |
SMILES isomérico |
CC1=CC(=C/C(=C\2/NC3=C(O2)C=CC=N3)/C1=O)NC(=O)CSC4=CC=CC=C4 |
SMILES |
CC1=CC(=CC(=C2NC3=C(O2)C=CC=N3)C1=O)NC(=O)CSC4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=CC(=C2NC3=C(O2)C=CC=N3)C1=O)NC(=O)CSC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236943.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)

![2-{[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)carbamothioyl]amino}pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B236955.png)
![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)

![Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)

![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236982.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B236985.png)

![3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B236994.png)
